![molecular formula C40H86N14O37S3 B13797918 2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrostreptomycin sulphate is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine to treat bacterial infections in animals such as cattle, pigs, sheep, and poultry . This compound exhibits bactericidal properties by inhibiting protein synthesis in bacteria, making it effective against a range of Gram-positive and Gram-negative bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized by the reduction of streptomycin using hydrogen. The process involves the catalytic hydrogenation of streptomycin in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions .
Industrial Production Methods: In industrial settings, dihydrostreptomycin sulphate is produced through fermentation followed by chemical modification. The fermentation process involves the cultivation of Streptomyces griseus, which produces streptomycin. The streptomycin is then chemically reduced to dihydrostreptomycin and subsequently converted to its sulphate salt for stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions: Dihydrostreptomycin sulphate undergoes various chemical reactions, including:
Oxidation: Dihydrostreptomycin can be oxidized to form streptomycin.
Reduction: The reduction of streptomycin to dihydrostreptomycin.
Substitution: Reactions involving the substitution of functional groups on the aminoglycoside structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Streptomycin.
Reduction: Dihydrostreptomycin.
Substitution: Modified aminoglycoside derivatives.
Aplicaciones Científicas De Investigación
Dihydrostreptomycin sulphate has a wide range of applications in scientific research:
Chemistry: Used to study the uptake and selection of aminoglycosides in cell cultures.
Biology: Employed in research on bacterial ribosome function and protein synthesis inhibition.
Medicine: Investigated for its potential in treating bacterial infections, particularly in veterinary medicine.
Industry: Utilized in the production of veterinary pharmaceuticals and as a standard for analytical testing.
Mecanismo De Acción
Dihydrostreptomycin sulphate exerts its effects by binding to the 30S ribosomal subunit in bacteria. This binding interferes with the initiation complex between mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. This ultimately results in bacterial cell death . Additionally, dihydrostreptomycin can pass through the mechanosensitive channel of large conductance (MscL) in bacterial cells, further enhancing its antibacterial activity .
Comparación Con Compuestos Similares
Streptomycin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A broad-spectrum aminoglycoside antibiotic used to treat various bacterial infections.
Neomycin: An aminoglycoside antibiotic used topically and orally for bacterial infections.
Dihydrostreptomycin sulphate remains a valuable compound in veterinary medicine and scientific research due to its potent antibacterial properties and unique mechanism of action.
Propiedades
Fórmula molecular |
C40H86N14O37S3 |
|---|---|
Peso molecular |
1451.4 g/mol |
Nombre IUPAC |
2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate |
InChI |
InChI=1S/2C20H39N7O12.3H2O4S.H2O/c2*1-4-20(35,3-28)14(38-16-7(25-2)10(31)12(33)15(34)39-16)17(36-4)37-13-6(27-19(23)24)8(29)5(26-18(21)22)9(30)11(13)32;3*1-5(2,3)4;/h2*4-17,25,28-35H,3H2,1-2H3,(H4,21,22,26)(H4,23,24,27);3*(H2,1,2,3,4);1H2/t2*4-,5+,6-,7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,20+;;;;/m00..../s1 |
Clave InChI |
PBDQQUQAFFEQGS-SPSCJEFZSA-N |
SMILES isomérico |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canónico |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


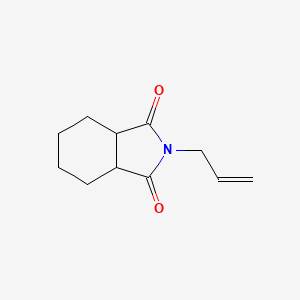
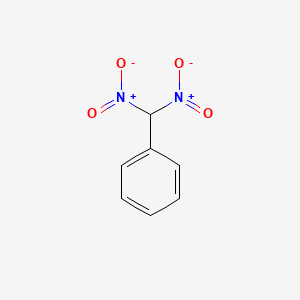
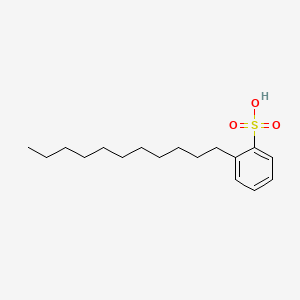
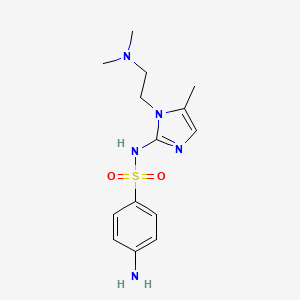
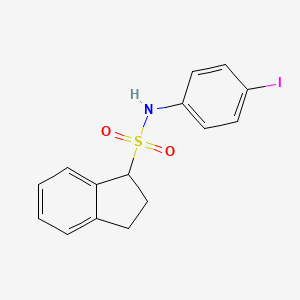
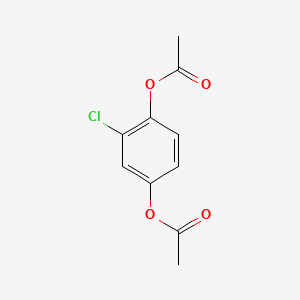
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)


![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
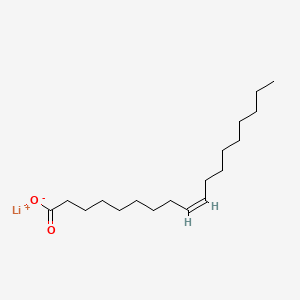

![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)
